molecular formula C17H16Br2O3 B1667929 Bromopropylate CAS No. 18181-80-1

Bromopropylate

Cat. No.: B1667929
CAS No.: 18181-80-1
M. Wt: 428.1 g/mol
InChI Key: FOANIXZHAMJWOI-UHFFFAOYSA-N
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Description

Bromopropylate is a chemical compound primarily used as an acaricide, which means it is employed to control mite populations. It is particularly effective against spider mites in apiaries and on fruit crops such as citrus and grapes . The compound was first introduced in 1967 and has since been utilized in various agricultural applications. it was banned by the European Union in 2011 due to environmental and health concerns .

Biochemical Analysis

Biochemical Properties

Bromopropylate plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to induce the activity of cytochrome P-450 enzymes in the liver, similar to phenobarbital . This induction leads to increased metabolism of various substrates, affecting the overall biochemical pathways within the organism. This compound interacts with liver enzymes, leading to its biotransformation and subsequent excretion.

Cellular Effects

This compound has been shown to influence various cellular processes. In vitro studies have demonstrated its ability to inhibit gap junctional intercellular communication in Chinese hamster fibroblast cells . This inhibition can affect cell signaling pathways and gene expression, potentially leading to altered cellular metabolism. Additionally, this compound has been observed to induce oxidative stress and mitochondrial dysfunction, impacting cellular energy production and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. This compound is metabolized by cleavage of the isopropyl ester and oxidation reactions targeting the phenyl ring and isopropyl group . These interactions lead to the formation of metabolites that can further interact with cellular components, influencing gene expression and enzyme activity. This compound’s ability to induce cytochrome P-450 enzymes highlights its role in enzyme activation and subsequent biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly metabolized and excreted, with most of the dose eliminated within 96 hours . The compound’s stability and degradation are influenced by environmental conditions, and long-term exposure can lead to persistent residues in tissues such as the liver and abdominal fat . These residues can have long-term effects on cellular function and overall organism health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound does not exhibit significant toxic effects, but higher doses can lead to adverse outcomes . Studies in rats have shown that high doses of this compound can cause liver enlargement and increased enzyme activity, indicating potential toxicity . The threshold for these effects varies depending on the species and individual susceptibility.

Metabolic Pathways

This compound is involved in metabolic pathways that include the cleavage of its isopropyl ester and oxidation of its phenyl ring . These metabolic reactions are primarily mediated by liver enzymes, leading to the formation of various metabolites. The compound’s metabolism affects metabolic flux and can influence the levels of other metabolites within the organism. This compound’s interaction with cytochrome P-450 enzymes plays a significant role in its biotransformation and subsequent excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its low aqueous solubility and potential for particle-bound transport influence its distribution in the body. This compound tends to accumulate in fatty tissues, such as the liver and abdominal fat, where it can persist for extended periods . This accumulation can affect its localization and overall biological activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. Studies have shown that this compound can selectively accumulate in mitochondria, where it can induce phototoxic damage and apoptosis in cancer cells . This targeting capability highlights its potential use in photodynamic therapy and other therapeutic applications. The compound’s localization within specific cellular compartments can significantly impact its activity and function.

Preparation Methods

Bromopropylate is synthesized through the esterification of the 4,4’-dibromo derivative of benzilic acid with isopropanol . The reaction conditions typically involve the use of an acid catalyst to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Bromopropylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various brominated and hydroxylated derivatives .

Scientific Research Applications

Bromopropylate has been extensively studied for its applications in agriculture, particularly in pest control. It is effective against a wide range of mites, including the European red mite, two-spotted mite, and carmine mite . Its low aqueous solubility and moderate toxicity make it suitable for use on fruit crops, cotton, hops, and various vegetables .

In addition to its agricultural applications, this compound has been investigated for its potential environmental impact. Studies have shown that it is not highly volatile and may persist in soil and water systems depending on local conditions . This has led to ongoing research into its environmental fate and ecotoxicity.

Comparison with Similar Compounds

Bromopropylate is unique in its specific action against mites and its relatively low toxicity to mammals . Similar compounds include:

    Dicofol: Another acaricide used to control mite populations but with a different mechanism of action.

    Fenbutatin oxide: A compound used for similar purposes but with higher toxicity levels.

    Propargite: An acaricide with a broader spectrum of activity but also higher environmental persistence.

This compound stands out due to its targeted action and lower environmental impact compared to these similar compounds .

Properties

IUPAC Name

propan-2-yl 2,2-bis(4-bromophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOANIXZHAMJWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034397
Record name Bromopropylate
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Molecular Weight

428.1 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White solid; [HSDB] Colorless solid; [MSDSonline]
Record name Bromopropylate
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Solubility

Solubility in acetone 850, dichloromethane 970, dioxane 870, benzene 750, methanol 280, xylene 730, isopropanol 90 (all in g/kg, 20 °C), Readily soluble in most organic solvents, In water, 0.1 mg/L at 20 °C
Record name BROMOPROPYLATE
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Density

1.49 g/cu cm at 20 °C
Record name BROMOPROPYLATE
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Vapor Pressure

0.00000005 [mmHg], 8.2X10-8 mm Hg at 20 °C /Estimated/
Record name Bromopropylate
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Color/Form

White crystalline solid

CAS No.

18181-80-1
Record name Bromopropylate
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Record name Bromopropylate [ANSI:BSI:ISO]
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Record name Bromopropylate
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Record name BROMOPROPYLATE
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Melting Point

77 °C
Record name BROMOPROPYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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